4-(4-Bromo-2,6-dimethylphenyl)-3-thiosemicarbazide
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Overview
Description
N-(4-Bromo-2,6-dimethylphenyl)hydrazinecarbothioamide is a chemical compound with the molecular formula C9H12BrN3S. It is a derivative of hydrazinecarbothioamide and has been studied for its reactivity, structural characteristics, and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromo-2,6-dimethylphenyl)hydrazinecarbothioamide typically involves the reaction of 4-bromo-2,6-dimethylaniline with thiosemicarbazide under specific conditions. The reaction is usually carried out in an ethanol solvent with the presence of a base such as sodium bicarbonate .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-(4-Bromo-2,6-dimethylphenyl)hydrazinecarbothioamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate can be used.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives of the original compound .
Scientific Research Applications
N-(4-Bromo-2,6-dimethylphenyl)hydrazinecarbothioamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-microbial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-Bromo-2,6-dimethylphenyl)hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
N-(4-Bromo-2,6-dimethylphenyl)hydrazinecarbothioamide: Unique due to its specific substitution pattern and potential therapeutic applications.
N-(4-Fluorophenyl)hydrazinecarbothioamide: Similar structure but with a fluorine atom instead of bromine.
N-(4-Chloro-2,6-dimethylphenyl)hydrazinecarbothioamide: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
N-(4-Bromo-2,6-dimethylphenyl)hydrazinecarbothioamide is unique due to its specific bromine substitution, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-amino-3-(4-bromo-2,6-dimethylphenyl)thiourea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN3S/c1-5-3-7(10)4-6(2)8(5)12-9(14)13-11/h3-4H,11H2,1-2H3,(H2,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DILNFZLORSLUJR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=S)NN)C)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370797 |
Source
|
Record name | N-(4-Bromo-2,6-dimethylphenyl)hydrazinecarbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20370797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122813-72-3 |
Source
|
Record name | N-(4-Bromo-2,6-dimethylphenyl)hydrazinecarbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20370797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4-Bromo-2,6-dimethylphenyl)-3-thiosemicarbazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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